3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile
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Overview
Description
3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This compound is characterized by its aromatic ring structure, which includes hydroxyl and methoxy functional groups, as well as two nitrile groups. It is a versatile building block in organic synthesis due to its unique reactivity and selectivity .
Preparation Methods
The synthesis of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the nitration of a methoxy-substituted benzene derivative, followed by reduction and subsequent hydroxylation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile groups can undergo further chemical transformations, contributing to the compound’s versatility in various applications .
Comparison with Similar Compounds
3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
3-Hydroxy-4-methoxybenzene-1,2-dicarbonitrile: Similar structure but different substitution pattern.
3-Hydroxy-6-ethoxybenzene-1,2-dicarbonitrile: Ethoxy group instead of methoxy group.
3-Hydroxy-6-methoxybenzene-1,4-dicarbonitrile: Different position of nitrile groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
CAS No. |
52899-60-2 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-hydroxy-6-methoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3,12H,1H3 |
InChI Key |
DEDIVRYSGQHFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)C#N)C#N |
Origin of Product |
United States |
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